Pidotimod Impurity Y

Description

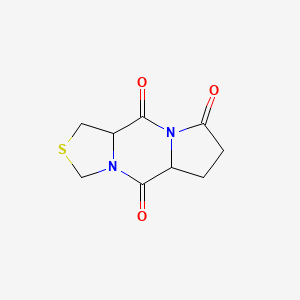

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWTZCIFAMNMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C(=O)N3CSCC3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137585 | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161771-76-2 | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin, Formation, and Chemical Reactivity of Pidotimod Impurity Y

Elucidation of Synthetic Byproduct Formation Mechanisms

The formation of Pidotimod Impurity Y is intrinsically linked to the manufacturing process of Pidotimod. Understanding the factors that contribute to its generation is crucial for controlling its levels in the final active pharmaceutical ingredient.

Reactant-Dependent Impurity Generation during Pidotimod Synthesis

This compound, identified chemically as 5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione, is a byproduct that can form during the synthesis of Pidotimod. smolecule.comclearsynth.com The synthesis of Pidotimod itself involves the reaction of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid. google.com A potential pathway for the formation of Impurity Y involves the intramolecular cyclization of Pidotimod or its intermediates, leading to a diketopiperazine-like structure. This type of impurity is noted as an impurity in the commercial preparation of Pidotimod. clearsynth.com

Process-Related Factors Influencing Impurity Y Formation

Several process-related factors can influence the generation of impurities during Pidotimod synthesis. While direct studies on Impurity Y's formation are not extensively detailed in public literature, general principles of impurity formation in peptide synthesis are applicable. The choice of solvents, temperature, and the presence of certain reagents can all play a role. For instance, a patented method for preparing a Pidotimod impurity involves reacting L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid in a dichloromethane (B109758) solvent at a controlled temperature of 0-10 °C, using an amide condensation reagent. google.com Variations in these conditions could potentially favor the formation of Impurity Y.

Characterization of Degradation Pathways of Pidotimod Yielding Impurity Y

Pidotimod is susceptible to degradation under various stress conditions, which can lead to the formation of several degradation products, including process-related impurities. biomedpharmajournal.org Studies on the stress degradation of Pidotimod have been conducted under conditions recommended by the International Council for Harmonisation (ICH). biomedpharmajournal.orgresearchgate.net

Hydrolytic Degradation Under Acidic Conditions

Under acidic conditions, Pidotimod undergoes significant degradation. biomedpharmajournal.orgresearchgate.net When refluxed in 0.8 N HCl at 80°C for 3 hours, Pidotimod shows considerable degradation. biomedpharmajournal.org The hydrolysis of the amide bond is a primary degradation pathway. asianpubs.org This can lead to the formation of its constituent amino acids, L-pyroglutamic acid and thiazolidine-4-carboxylic acid, which are also known process-related impurities. biomedpharmajournal.org While not explicitly named Impurity Y, these degradation products highlight the lability of the Pidotimod structure under acidic stress.

Basic Degradation Mechanisms

Pidotimod also demonstrates significant degradation under basic conditions. biomedpharmajournal.orgresearchgate.net Treatment with 0.1 N NaOH at 80°C for 3 hours results in substantial degradation. biomedpharmajournal.org A study showed that Pidotimod was degraded by 90% in 1.0 N NaOH at 80°C for 6 hours, leading to the formation of a major degradation product designated as DP2. researchgate.net The degradation in basic conditions follows first-order reaction kinetics. asianpubs.org The mechanism likely involves the hydrolysis of the amide linkage, similar to acidic conditions.

Oxidative Stress-Induced Formation

Pidotimod is particularly vulnerable to oxidative degradation. biomedpharmajournal.orgresearchgate.net Exposure to 0.01% hydrogen peroxide (H2O2) at 80°C for 1.5 hours leads to extensive degradation. biomedpharmajournal.org This suggests that the thiazolidine (B150603) ring, with its sulfur atom, is a likely site for oxidation, potentially forming sulfoxide (B87167) or other oxidized species. While specific degradation products from oxidation are not definitively identified as Impurity Y in the available literature, the high susceptibility to oxidation indicates a significant degradation pathway.

Thermal Degradation Kinetics and Pathways

The thermal stability of Pidotimod is a significant factor in its manufacturing and storage, with thermal stress contributing to the formation of degradation products. Studies indicate that Pidotimod is relatively stable under thermal stress compared to oxidative or hydrolytic conditions, showing only minor deterioration. biomedpharmajournal.orgresearchgate.net However, exposure to elevated temperatures can induce degradation.

Stress testing protocols have involved heating Pidotimod solutions, such as refluxing at 80°C for six hours, to study the formation of thermal degradants. biomedpharmajournal.org Such conditions are designed to accelerate decomposition and identify potential impurities that may form over time under normal storage conditions. biomedpharmajournal.orgxml-journal.net

The kinetics of degradation under neutral conditions, which can be thermally driven, have been found to follow zero-order reaction kinetics, whereas degradation under acidic or basic hydrolysis follows first-order kinetics. researchgate.netasianpubs.org The rate of degradation, represented by the rate constant (k), is a crucial parameter determined from these kinetic studies and is dependent on temperature, often modeled using the Arrhenius equation. nih.gov

The pathway to impurity formation under thermal stress can involve intramolecular reactions. This compound is identified as Pidotimod Diketopiperazine. nih.gov The formation of a diketopiperazine structure from a dipeptide like Pidotimod is a chemically plausible thermal degradation pathway, typically involving an intramolecular condensation reaction with the elimination of a water molecule. While specific studies detailing the kinetics of this compound formation via this pathway are limited, the general mechanism is well-understood in peptide chemistry.

Table 1: Pidotimod Thermal Degradation Study Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 80°C (reflux) | biomedpharmajournal.org |

| Duration | 6 hours | biomedpharmajournal.org |

| Observed Degradation | Minor compared to other stress conditions | biomedpharmajournal.orgresearchgate.net |

| Kinetic Model (Neutral) | Zero-order reaction kinetics | researchgate.netasianpubs.org |

Photolytic Degradation Processes

Photolytic degradation involves the decomposition of a chemical compound by light. mdpi.com Pidotimod has been subjected to photostability testing to determine its susceptibility to degradation upon exposure to light, a standard requirement under ICH guidelines. biomedpharmajournal.orgresearchgate.net

In these studies, Pidotimod was exposed to a combination of fluorescent and UV lamps for extended periods, such as 21 days. biomedpharmajournal.orgresearchgate.net The results indicate that Pidotimod exhibits minor degradation under photolytic stress, suggesting a higher stability compared to degradation under oxidative, acidic, or basic conditions. biomedpharmajournal.orgresearchgate.net Despite the lower susceptibility, photolytic stress does contribute to the formation of impurities. xml-journal.net The process begins when the molecule absorbs photons from the light source, which can provide the energy needed to break chemical bonds or induce molecular rearrangements, leading to the formation of degradation products. mdpi.com

Table 2: Photolytic Degradation Study Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Light Source | Fluorescent (OSRAM L20) and UV (OSRAM L73) lamps | biomedpharmajournal.orgresearchgate.net |

| Exposure Duration | 21 days | biomedpharmajournal.org |

| Observed Degradation | Minor deterioration | biomedpharmajournal.orgresearchgate.net |

| Outcome | Formation of various degradation products | xml-journal.net |

Kinetic and Mechanistic Studies of Impurity Y Formation

This compound is known to be a by-product formed during the synthesis of Pidotimod. smolecule.com Its chemical structure is that of a diketopiperazine, which arises from the intramolecular cyclization of the dipeptide structure of Pidotimod. nih.gov

The primary synthesis of Pidotimod involves the condensation reaction between L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid. google.comchemicalbook.com The formation of this compound is a competing side reaction. The mechanism involves a nucleophilic attack from the secondary amine of the thiazolidine ring onto the amide carbonyl carbon within the pyroglutamic acid moiety of the same molecule. This is followed by a cyclization and dehydration step, resulting in the stable, tricyclic diketopiperazine structure of Impurity Y.

Kinetic studies on Pidotimod degradation under various stress conditions provide insight into the rate of impurity formation. Under acid and base hydrolysis, the degradation of Pidotimod follows first-order reaction kinetics. researchgate.netasianpubs.org This means the rate of degradation is directly proportional to the concentration of Pidotimod. For example, significant degradation (90%) was observed after heating in 1.0 N NaOH at 80°C for 6 hours, leading to a major degradation product labeled DP2. researchgate.net While not explicitly identified as Impurity Y in the study, the conditions are conducive to diketopiperazine formation.

Stereochemical Considerations in Impurity Formation

Stereochemistry plays a crucial role in the properties and purity of Pidotimod. The molecule possesses two chiral centers, which means it can exist as four different stereoisomers. researchgate.net The presence of these stereoisomers can lead to the formation of corresponding isomeric impurities. researchgate.net

The formation of this compound (Pidotimod Diketopiperazine) is inherently linked to the stereochemistry of the parent Pidotimod molecule. The intramolecular cyclization reaction will retain stereochemical information from the two chiral centers. Therefore, different stereoisomers of Pidotimod will produce different diastereomers of Impurity Y. The rate and likelihood of this cyclization reaction can be influenced by the specific 3D arrangement of the reacting functional groups in each stereoisomer.

Advanced analytical techniques, such as tandem mass spectrometry, have been employed to differentiate and quantify the stereoisomers of Pidotimod. researchgate.net One study that developed a method for separating the four isomers of Pidotimod found the (S,S)-isomer to be present as an impurity in commercial oral solutions at a level of approximately 0.05%. researchgate.net This highlights the importance of controlling the stereochemistry during synthesis to minimize the formation of not only isomeric impurities of the parent drug but also their subsequent degradation products like Impurity Y.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Pidotimod | (4R)-3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid |

| This compound | Pidotimod Diketopiperazine, Pidotimod impurity 4, 5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione |

| L-pyroglutamic acid | |

| L-thiazolidine-4-carboxylic acid |

Advanced Analytical Methodologies for Pidotimod Impurity Y Profiling and Quantification

Chromatographic Separation Techniques for Impurity Isolation and Detection

Chromatographic techniques are central to the separation and detection of impurities in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely employed methods for the analysis of Pidotimod and its impurities. ijaresm.comavantorsciences.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a successful HPLC method hinges on achieving adequate separation of the main active pharmaceutical ingredient (API) from its impurities. cjph.com.cn For Pidotimod, several HPLC methods have been established to control related substances, including Impurity Y. cjph.com.cn

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of Pidotimod and its impurities due to its ability to separate compounds based on their polarity. vulcanchem.com The optimization of RP-HPLC methods involves the careful selection of the stationary phase, mobile phase composition, pH, and other chromatographic parameters to achieve the desired resolution.

Several studies have detailed the use of C18 columns for the separation of Pidotimod and its impurities. google.combiomedpharmajournal.orgresearchgate.net The mobile phase composition is a critical factor in achieving separation. A common approach involves a gradient elution using a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). google.combiomedpharmajournal.orgresearchgate.net For instance, a mobile phase consisting of a sodium dihydrogen phosphate (B84403) solution and methanol has been used effectively. google.comlatamjpharm.org The pH of the mobile phase is also a key parameter, with values around 3.0 to 4.5 often being optimal for the separation of Pidotimod and its impurities. google.combiomedpharmajournal.orgresearchgate.net The detection wavelength for Pidotimod and its impurities is typically set at 210 nm or 215 nm, where these compounds exhibit sufficient absorbance. google.combiomedpharmajournal.orgresearchgate.net

A study focusing on the determination of related substances in Pidotimod tablets established three distinct HPLC methods. cjph.com.cn These methods were capable of separating ten known impurities, including Impurity Y, from the main component and from each other with a resolution of more than 1.5. cjph.com.cn It was noted that Pidotimod Impurity Y is susceptible to hydrolysis, and its solution stability was maintained for up to 10 hours. cjph.com.cn

Table 1: Exemplary RP-HPLC Parameters for Pidotimod Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilane bonded silica (B1680970) (C18) | google.combiomedpharmajournal.orgresearchgate.net |

| Mobile Phase | Sodium dihydrogen phosphate solution-methanol gradient | google.com |

| Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5; 10 mM) and MeOH/ACN (90:10 v/v) (97:03 v/v) | biomedpharmajournal.orgresearchgate.net | |

| 0.01 M sodium dihydrogen phosphate (pH 4.0)-methanol-isopropanol (97:2:1, v/v) | latamjpharm.org | |

| Detection Wavelength | 210 nm or 215 nm | google.combiomedpharmajournal.orgresearchgate.net |

| Column Temperature | 30 °C or 40 °C | google.combiomedpharmajournal.orgresearchgate.net |

Pidotimod possesses two chiral centers, which gives rise to the possibility of four stereoisomers. nih.govresearchgate.netresearchgate.net While Pidotimod itself is the (R,S) isomer, its synthesis can potentially lead to the formation of other isomers as impurities. nih.govresearchgate.netresearchgate.net Chiral HPLC is a specialized technique used to separate these stereoisomers.

The separation of Pidotimod's enantiomers and diastereomers has been described using chiral stationary phases such as CHIRALPAK and CHIRADEX. biomedpharmajournal.org One study successfully separated the four isomers of Pidotimod using a Lux Amylose-1 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and isopropanol/0.1% TFA (90:10, v/v). researchgate.net This method achieved a resolution greater than 1.5 for all isomers. researchgate.net Another approach utilized a CHIRALPAK IH column with a gradient elution of ammonium acetate buffer and acetonitrile to separate tofacitinib (B832) citrate (B86180) and its enantiomer, demonstrating the utility of polysaccharide-based chiral stationary phases. mdpi.com Although this was for a different compound, the principles are applicable to chiral separations in general.

While the primary focus is often on process-related impurities, the control of stereoisomeric impurities is also a critical aspect of quality control for chiral drugs like Pidotimod. asianpubs.org

While reversed-phase HPLC is the most common technique, normal-phase HPLC (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can offer alternative selectivity for polar compounds.

HILIC, in particular, has been successfully applied to the analysis of Pidotimod in human plasma. biomedpharmajournal.orgresearchgate.net One HILIC-MS/MS method utilized a HILIC column with a mobile phase of methanol and 0.2% formic acid (60:40, v/v) for the quantification of Pidotimod. researchgate.net This demonstrates the potential of HILIC for the analysis of Pidotimod and its polar impurities, which may not be well-retained on traditional reversed-phase columns.

Chiral HPLC for Enantiomeric and Diastereomeric Separation (if applicable to Impurity Y or related impurities)

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. avantorsciences.com

UHPLC-MS/MS methods have been developed for the pharmacokinetic study of Pidotimod in various biological matrices. researchgate.netthieme-connect.com These methods offer significant advantages in terms of speed and sensitivity, allowing for rapid analysis times. For instance, a UHPLC-MS/MS assay was developed for the determination of Pidotimod in chicken blood, highlighting the technique's applicability in bioanalytical studies. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography is essential for separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of impurities.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing impurities. The molecular weight of this compound has been determined to be 226.25 g/mol , with a molecular formula of C9H10N2O3S. ncats.ionih.gov LC-MS/MS studies have been instrumental in identifying various degradation products of Pidotimod. biomedpharmajournal.org For example, in one study, the ESI-MS/MS spectrum of Pidotimod showed a characteristic fragment ion at m/z 227, resulting from the loss of water. biomedpharmajournal.org

Tandem mass spectrometry (MS/MS) has also been explored for the differentiation of Pidotimod isomers without chromatographic separation. nih.govresearchgate.net By analyzing the collision-induced dissociation (CID) fragmentation patterns of protonated molecules and metal-adducted complexes, it is possible to distinguish between diastereomers. nih.govresearchgate.net

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for the definitive structural confirmation of impurities. vulcanchem.comresearchgate.netgoogle.com For instance, IR spectroscopy can distinguish between Pidotimod and its ester impurity by identifying characteristic peaks for the ester and amide carbonyl groups. vulcanchem.com Solid-state NMR has also been used to characterize different solid forms of Pidotimod derivatives. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pidotimod |

| This compound |

| Pidotimod Diketopiperazine |

| L-thioproline ethyl ester hydrochloride |

| L-pyroglutamic acid |

| Pidotimod ethyl ester |

| Methanol |

| Acetonitrile |

| Sodium dihydrogen phosphate |

| Ammonium acetate |

| Trifluoroacetic acid |

| Isopropanol |

| Formic acid |

| Tofacitinib citrate |

| Diphenhydramine |

| Dextrophan |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry serves as a cornerstone for the structural elucidation of pharmaceutical impurities due to its high sensitivity and specificity.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying impurities in complex mixtures, such as those arising from the degradation of Pidotimod. biomedpharmajournal.orgresearchgate.net In stress testing studies of Pidotimod, which involve exposing the drug to harsh conditions like acid, base, oxidation, and heat, LC-MS/MS is employed to detect and characterize the resulting degradation products. biomedpharmajournal.orgxml-journal.net

A stability-indicating LC method is first developed to separate the parent drug from its various degradation products and process-related impurities. researchgate.net The effluent from the LC column is then introduced into the mass spectrometer. A recent study on Pidotimod stress degradation revealed the formation of nine degradation products, six of which were previously unreported. biomedpharmajournal.org The structures of these products were postulated by analyzing their mass-to-charge (m/z) ratios and their fragmentation patterns in MS/MS experiments. biomedpharmajournal.orgresearchgate.net

For an impurity like this compound (Pidotimod Diketopiperazine), the initial MS scan would aim to detect its protonated molecule, [M+H]⁺, at an m/z of approximately 227. Subsequently, in an MS/MS experiment, this parent ion is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide structural clues. While specific fragmentation data for Impurity Y is not detailed in the available literature, the fragmentation pathways for Pidotimod and its other degradation products have been postulated, providing a methodological basis for the characterization of Impurity Y. biomedpharmajournal.org This analysis is fundamental to confirming the identity of impurities detected during stability and batch release testing.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of an impurity. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement, typically to within 5 ppm. This precision allows for the calculation of a unique molecular formula. For this compound, which has a molecular formula of C₉H₁₀N₂O₃S, HRMS would be used to measure its exact mass (calculated as 226.04121336 Da). nih.gov This accurate mass determination helps to differentiate Impurity Y from other potential impurities that might have the same nominal mass but a different elemental composition, thereby providing definitive evidence of its identity.

LC-MS/MS for Identification of Degradation Products and Fragmentation Pathway Postulation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive and detailed picture of the complete molecular structure. For an impurity like this compound, techniques such as ¹H NMR and ¹³C NMR are indispensable. researchgate.net NMR analysis would confirm the presence of the diketopiperazine ring structure and the specific arrangement of atoms, including the stereochemistry if appropriate chiral NMR techniques are used. Suppliers of this compound reference standards provide comprehensive characterization data, which includes NMR spectra to confirm the structure. clearsynth.com This definitive structural information is crucial for confirming the identity of the impurity and for understanding its formation pathways.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net In the analysis of this compound, an IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. These would include strong absorption peaks for the amide carbonyl (C=O) groups within the tricyclic diketopiperazine structure and bands associated with C-H, C-N, and the thioether (C-S-C) bonds. By comparing the IR spectrum of the unknown impurity with that of a certified reference standard of this compound, its identity can be confirmed. clearsynth.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds. ijaresm.comugm.ac.id It is often coupled with High-Performance Liquid Chromatography (HPLC) as an HPLC-UV system. In the context of Pidotimod, a detection wavelength of 215 nm has been shown to be effective for observing both the API and its degradation products. biomedpharmajournal.org

While the UV spectra of Pidotimod and its impurities may overlap, making simultaneous quantification challenging, HPLC provides the necessary separation. ugm.ac.idbspublications.net Once separated, the UV detector can measure the absorbance of Impurity Y as it elutes from the column. According to the Beer-Lambert law, this absorbance is directly proportional to its concentration. bspublications.net This allows for the precise quantification of Impurity Y in bulk drug substances and finished products, ensuring that its level is below the established regulatory limits.

| Methodology | Primary Application for this compound | Key Information Obtained |

|---|---|---|

| LC-MS/MS | Identification and structural elucidation of degradation products. biomedpharmajournal.orgresearchgate.net | Molecular weight (from MS) and structural information (from MS/MS fragmentation pattern). biomedpharmajournal.org |

| HRMS | Unambiguous confirmation of elemental composition. | Highly accurate mass measurement to confirm the molecular formula C₉H₁₀N₂O₃S. nih.gov |

| NMR Spectroscopy | Definitive structural assignment. researchgate.net | Complete chemical structure, including connectivity and stereochemistry. |

| IR Spectroscopy | Identification of functional groups. researchgate.net | Presence of key bonds, such as amide C=O and thioether C-S-C. |

| HPLC-UV/Vis | Quantification and purity assessment. ijaresm.comaquigenbio.com | Concentration of the impurity in a sample, ensuring it is within specification limits. |

Comprehensive Analytical Method Validation for Impurity Y

The development of the analytical methods described above is only the first step. To ensure their reliability, these methods must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). The availability of well-characterized reference standards for this compound is a prerequisite for this process. clearsynth.comaquigenbio.comaxios-research.comsynzeal.com

The validation of an impurity quantification method typically involves assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. For an HPLC method, this is demonstrated by achieving baseline separation of the Impurity Y peak from all other peaks. biomedpharmajournal.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample matrix with known amounts of the Impurity Y reference standard.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. biomedpharmajournal.org

By successfully validating these analytical methods, manufacturers can confidently monitor and control the levels of this compound, ensuring the quality and consistency of the Pidotimod API. clearsynth.comclearsynth.comclearsynth.com

Specificity and Selectivity Assessments

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the analysis of this compound, the primary goal is to ensure that the chromatographic signal corresponding to this impurity is free from interference from the main Pidotimod peak and other related substances.

Research has demonstrated the development of HPLC methods capable of achieving baseline separation of Pidotimod, ten known impurities, and other unknown impurities. cjph.com.cn In these methods, the resolution (Rs) between adjacent peaks was greater than 1.5, indicating a high degree of specificity and selectivity for each compound, including Impurity Y. cjph.com.cn The method's specificity is typically confirmed by injecting a blank solution, a solution of the Pidotimod API, and a spiked solution containing known amounts of all related impurities to ensure no co-elution occurs. mdpi.com

Linearity and Range Determinations

Linearity studies are performed to verify that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is crucial for accurately determining the level of an impurity in a sample.

For the analysis of related substances in Pidotimod, including Impurity Y, HPLC methods have demonstrated satisfactory linearity. cjph.com.cn Studies have established linear ranges for Pidotimod-related substances, for instance, from 1.25 µg·mL⁻¹ to 20 µg·mL⁻¹. globethesis.com The linearity is evaluated by analyzing a series of solutions with varying concentrations of the impurity. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically close to 0.999, confirms the linear relationship.

Table 1: Example of Linearity Data for an Analytical Method

| Parameter | Result |

| Analyte | Pidotimod Related Impurity |

| Linearity Range | 0.1 µg/mL - 20 µg/mL |

| Regression Equation | y = 80000x - 5515.7 |

| Correlation Coefficient (r) | 0.9999 |

This table represents typical data for linearity validation as seen in similar impurity quantification methods. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These limits are critical for ensuring that even trace amounts of Impurity Y can be reliably controlled.

For HPLC methods developed for Pidotimod impurities, the LOD and LOQ have been established and proven to meet the required standards for quality control. cjph.com.cn The determination is often based on the signal-to-noise ratio, where an S/N ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. mdpi.com While specific values for Impurity Y are part of proprietary validation reports, studies on similar compounds show LOD and LOQ values in the sub-µg/mL range, demonstrating high sensitivity. mdpi.com

Table 2: Representative LOD and LOQ Values for Impurity Analysis

| Parameter | Concentration (µg/mL) | Basis (Signal-to-Noise Ratio) |

| Limit of Detection (LOD) | 0.04 | ~ 3:1 |

| Limit of Quantification (LOQ) | 0.1 | ~ 10:1 |

This table shows example values for LOD and LOQ based on established guidelines for analytical method validation. mdpi.com

Accuracy (Recovery) and Precision (Repeatability, Intermediate Precision) Evaluations

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Validation studies for analytical methods used to quantify Pidotimod impurities have shown high accuracy and precision. cjph.com.cn

Accuracy: Recovery studies for impurities were found to be within the range of 80% to 120%, with RSDs between 1.0% and 5.2%. cjph.com.cn

Precision: The RSDs for precision were reported to be between 0.9% and 3.8%. cjph.com.cn

These results confirm that the methods are reliable for the accurate quantification of impurities like Y.

Table 3: Summary of Accuracy and Precision Data for Pidotimod Impurities Analysis

| Validation Parameter | Acceptance Criteria | Typical Results |

| Accuracy (Recovery) | 80.0% - 120.0% | Within range cjph.com.cn |

| Precision (RSD%) | Not More Than 5.0% | 0.9% - 3.8% cjph.com.cn |

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

For HPLC methods analyzing Pidotimod, robustness has been evaluated by intentionally varying critical parameters such as the mobile phase composition, flow rate, and the pH of the buffer solution. researchgate.net The results of these tests, showing low RSD values (less than 2%) for the determination of Pidotimod, indicate that the method is robust. researchgate.net This ensures that minor variations in operational parameters will not significantly impact the quantification of Impurity Y.

Table 4: Parameters for Robustness Testing of an HPLC Method

| Parameter Varied | Variation | Impact on Results (%RSD) |

| Flow Rate | ± 0.1 mL/min | < 2.0% researchgate.net |

| Mobile Phase Composition | ± 2% | < 2.0% researchgate.net |

| Buffer pH | ± 0.2 units | < 2.0% researchgate.net |

Process Development and Control Strategies for Pidotimod Impurity Y Minimization

Optimization of Synthetic Pathways to Mitigate Impurity Y Formation

The formation of Pidotimod Impurity Y is intrinsically linked to the synthetic route employed for Pidotimod. The common synthesis involves the condensation of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid to form Pidotimod ethyl ester, which is then hydrolyzed to yield Pidotimod. google.com this compound, a diketopiperazine, can be formed as a byproduct during these steps. clearsynth.com

The quality of starting materials is a foundational element in controlling the impurity profile of the final API. thermofisher.com For Pidotimod synthesis, the purity of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid is paramount. google.com The presence of any contaminants in these raw materials could potentially react to form new, unintended impurities or influence the reaction kinetics in a way that favors the formation of known impurities like Impurity Y.

A stringent quality control program for incoming raw materials is therefore crucial. This includes establishing detailed specifications for each raw material, including identity, purity, and the limits for any specified and unspecified impurities. made-in-china.com For instance, the quality standard for Pidotimod API specifies limits for known and unknown impurities, highlighting the importance of controlling these from the very beginning of the manufacturing process. made-in-china.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for verifying the purity of raw materials and detecting any potential issues before they can impact the synthesis. thermofisher.comresearchgate.net

Table 1: Key Quality Attributes for Pidotimod Raw Materials

| Raw Material | Key Quality Attributes | Rationale |

| L-thioproline ethyl ester hydrochloride | Purity (assay), presence of related substances, residual solvents. | High purity minimizes the introduction of reactive species that could lead to side reactions and the formation of Impurity Y. |

| L-pyroglutamic acid | Purity (assay), stereochemical purity, moisture content. | Stereochemical purity is critical to ensure the correct stereochemistry of the final Pidotimod molecule. Moisture can affect reaction kinetics. |

Optimizing reaction conditions is a powerful tool for directing the chemical transformation towards the desired product and away from impurity-forming side reactions. creative-biolabs.com Key parameters that influence the formation of this compound include temperature, pH, solvent, and the choice of catalyst or coupling agent.

Temperature: Chemical reactions are highly sensitive to temperature. creative-biolabs.com In the synthesis of Pidotimod, elevated temperatures could potentially promote the side reactions leading to the formation of Impurity Y. Studies on the synthesis of related compounds have shown that controlling the temperature is crucial for achieving high yields and purity. For example, in the synthesis of thiazolidine-4-carboxylic acid, a key intermediate, heating was found to decrease the yield significantly. scribd.com Similarly, stress testing of Pidotimod has shown that degradation occurs at elevated temperatures, leading to the formation of various degradation products. researchgate.net

pH: The pH of the reaction medium can significantly influence the reactivity of functional groups and the stability of intermediates. For the synthesis of Pidotimod, which involves amino acids, maintaining an optimal pH is critical to prevent side reactions such as racemization or the formation of byproducts. mdpi.com For instance, the condensation step is typically carried out in the presence of a base to neutralize the hydrochloride salt of the L-thioproline ethyl ester. google.com The choice and amount of base can affect the reaction's pH and, consequently, the impurity profile.

Solvents: The solvent system can impact reaction rates and selectivity by influencing the solubility of reactants and the stability of transition states. creative-biolabs.com In the synthesis of Pidotimod ethyl ester, dichloromethane (B109758) is often used as a solvent. google.com The choice of solvent for both the reaction and any subsequent work-up steps needs to be carefully considered to minimize the formation and facilitate the removal of Impurity Y.

Catalysts and Coupling Reagents: The condensation of L-thioproline ethyl ester and L-pyroglutamic acid requires a coupling agent. google.com The choice of this reagent can have a significant impact on the reaction's efficiency and the level of impurities generated. Different coupling agents have varying mechanisms and may be more or less prone to promoting the formation of diketopiperazine impurities like Impurity Y.

Table 2: Impact of Reaction Parameters on Impurity Y Formation

| Parameter | Effect on Impurity Y Formation | Optimization Strategy |

| Temperature | Higher temperatures may increase the rate of Impurity Y formation. | Conduct the reaction at the lowest effective temperature to ensure a reasonable reaction rate while minimizing side reactions. |

| pH | Sub-optimal pH can lead to side reactions and instability of intermediates. | Carefully control the pH of the reaction mixture through the appropriate use of bases. |

| Solvent | The solvent can influence reactant solubility and side reaction pathways. | Select a solvent that maximizes the yield of the desired product while minimizing the formation of Impurity Y. |

| Coupling Agent | The choice of coupling agent can directly impact the formation of diketopiperazine impurities. | Screen various coupling agents to identify one that provides high conversion to the desired product with minimal Impurity Y formation. |

Raw Material Quality Control and Impact on Impurity Profile

In-Process Control (IPC) Methodologies for Monitoring Impurity Y Levels

In-process controls (IPCs) are crucial for monitoring the progress of a reaction and ensuring that it remains within the desired parameters. pharmtech.com For the synthesis of Pidotimod, IPCs are essential for tracking the consumption of starting materials, the formation of the desired product, and, critically, the level of Impurity Y. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for IPCs in pharmaceutical manufacturing due to its ability to separate and quantify different components in a reaction mixture. researchgate.net A validated HPLC method can provide accurate and precise measurements of Pidotimod and Impurity Y levels at various stages of the manufacturing process.

Developing a robust IPC method involves:

Method Development: Selecting an appropriate HPLC column, mobile phase, and detection wavelength to achieve good separation between Pidotimod, its intermediates, and Impurity Y. biomedpharmajournal.org

Method Validation: Demonstrating that the analytical method is accurate, precise, linear, specific, and robust for its intended purpose. researchgate.net

Implementation: Establishing clear sampling procedures and acceptance criteria for each IPC check.

By monitoring the level of Impurity Y throughout the synthesis, manufacturers can identify any deviations from the expected process performance and take corrective action before the impurity level becomes problematic. youtube.com

Purification Technologies for Impurity Y Removal from Pidotimod

Even with optimized synthetic pathways and stringent in-process controls, some level of Impurity Y may still be present in the crude Pidotimod. Therefore, effective purification technologies are necessary to reduce the impurity to an acceptable level in the final API. europeanpharmaceuticalreview.com

Crystallization is a primary and powerful technique for purifying APIs. europeanpharmaceuticalreview.com The process involves dissolving the crude Pidotimod in a suitable solvent system and then inducing crystallization under controlled conditions. The different solubility characteristics of Pidotimod and Impurity Y in the chosen solvent system can lead to the preferential crystallization of the desired product, leaving the impurity behind in the mother liquor. The effectiveness of crystallization for removing a specific impurity depends on factors such as the solvent system, temperature profile, and the relative concentrations of the API and the impurity.

Chromatographic purification techniques can also be employed if crystallization alone is insufficient to achieve the desired purity. europeanpharmaceuticalreview.com

Preparative HPLC: This technique offers high-resolution separation and can be very effective in removing closely related impurities. europeanpharmaceuticalreview.com

Flash Chromatography: A lower-pressure chromatography technique that can be used for large-scale purifications. europeanpharmaceuticalreview.com

The choice of purification method will depend on the level of Impurity Y present in the crude material and the required purity of the final Pidotimod.

Development and Utilization of this compound Reference Standards

Reference standards are highly characterized materials that are essential for the accurate identification and quantification of impurities. axios-research.com The availability of a well-characterized this compound reference standard is crucial for several aspects of quality control: clearsynth.com

Analytical Method Development and Validation: The reference standard is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately detect and quantify Impurity Y. clearsynth.com

Impurity Identification: The reference standard allows for the unambiguous identification of Impurity Y in chromatographic analyses of Pidotimod samples. axios-research.com

Quality Control Testing: In routine quality control testing of Pidotimod batches, the reference standard is used as a benchmark to quantify the level of Impurity Y present. clearsynth.com

Stability Studies: The reference standard is used to monitor the potential for Pidotimod to degrade into Impurity Y under various storage conditions. axios-research.com

The preparation of a this compound reference standard involves its synthesis and subsequent rigorous characterization to confirm its identity and purity using various analytical techniques, such as NMR, MS, and HPLC. cjph.com.cn The availability of such a standard is a prerequisite for effective control of this impurity in Pidotimod manufacturing. google.com

Regulatory Science and Quality Assurance Perspectives on Pidotimod Impurity Y

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities in New Drug Substances and Products

The control and qualification of impurities in pharmaceutical products are governed by a set of internationally recognized guidelines developed by the International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based approach to ensure the quality, safety, and efficacy of new drug substances and products. jpionline.org For Pidotimod and its associated impurity, Pidotimod Impurity Y, adherence to these ICH guidelines is a critical aspect of regulatory compliance.

The primary ICH guidelines applicable to the control of impurities like this compound are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. ich.orgfda.gov These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org this compound, being a substance with the molecular formula C9H10N2O3S, falls under the category of an organic impurity, which can arise during the manufacturing process or storage of the Pidotimod drug substance. jpionline.orgclearsynth.comnih.gov

ICH guidelines establish thresholds for reporting, identification, and qualification of impurities. slideshare.net The reporting threshold is the level above which an impurity must be reported in a regulatory submission. gmpinsiders.com The identification threshold is the level above which an impurity's structure must be elucidated. ich.org Finally, the qualification threshold is the level above which an impurity must be justified from a safety perspective. ich.org These thresholds are determined based on the maximum daily dose of the drug. americanpharmaceuticalreview.com

The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org If an impurity is present in a new drug substance or product at a level above the qualification threshold, its safety must be demonstrated. premier-research.com

Requirements of Global Regulatory Bodies (e.g., USFDA, EMA, PMDA) for Impurity Control

Major global regulatory bodies, including the United States Food and Drug Administration (USFDA), the European Medicines Agency (EMA), and the Pharmaceuticals and Medical Devices Agency (PMDA) of Japan, have all adopted and enforce the ICH guidelines for impurity control. pharmadigests.comnih.gov While there is a high degree of harmonization, some regional differences in interpretation and additional requirements may exist.

The USFDA closely follows the ICH Q3A and Q3B guidelines for impurity control in new drug substances and products. pharmadigests.com They emphasize the importance of identifying and qualifying impurities that exceed the established thresholds. fda.gov For certain impurities with a high-risk profile, such as those with mutagenic potential, the USFDA may require more stringent control measures. pharmadigests.com

The EMA also aligns its requirements with the ICH guidelines. pharmadigests.com In addition to the standard impurity control measures, the EMA may have specific requirements related to the environmental risk assessment of impurities. pharmadigests.com

The PMDA in Japan adheres to the ICH guidelines but may request additional safety data, particularly for genotoxic impurities. pharmadigests.compmda.go.jp They often require a risk assessment specific to the Japanese market to evaluate the potential impact of an impurity. pharmadigests.com The PMDA also has specific requirements for the control of genotoxic impurities, as outlined in their administrative communications. pmda.go.jp

For a product like Pidotimod to be marketed globally, manufacturers must ensure that their impurity control strategy for substances like this compound satisfies the requirements of all relevant regulatory authorities. This often involves a comprehensive data package that addresses the identification, reporting, and qualification of the impurity according to the most stringent of the applicable global standards.

Establishment of Impurity Thresholds and Reporting Levels

The establishment of thresholds for reporting, identification, and qualification is a cornerstone of the ICH guidelines for impurity control. slideshare.net These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug substance and are designed to ensure patient safety without imposing an unnecessary analytical burden on manufacturers.

The following interactive table summarizes the standard ICH Q3A/Q3B thresholds for organic impurities based on the maximum daily dose:

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Organic Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day TDI, whichever is lower | 0.15% or 1.0 mg per day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

For Pidotimod, the specific thresholds for this compound would be determined by its approved maximum daily dose. For instance, if the maximum daily dose of Pidotimod is less than 2 grams, any level of this compound at or above 0.05% would need to be reported. ich.org If the level exceeds 0.10%, its chemical structure would need to be identified. fda.gov Should the level surpass 0.15%, a full safety qualification would be necessary. fda.gov

It is important to note that these are general thresholds. For impurities that are known to be potent or toxic, lower thresholds may be required. americanpharmaceuticalreview.comfda.gov

Risk Assessment and Management Strategies for this compound

A robust risk assessment and management strategy is essential for controlling impurities like this compound throughout the lifecycle of the drug product. This process is guided by the principles of ICH Q9, Quality Risk Management. europa.eu

The risk assessment for this compound would begin with its identification . This involves understanding the chemical structure and potential sources of the impurity. fujifilm.com this compound is identified by the CAS number 161771-76-2 and has the IUPAC name 5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione. clearsynth.comnih.gov It is known to be an impurity in the commercial preparation of Pidotimod. clearsynth.com

The next step is risk analysis , which involves evaluating the potential for this impurity to be present in the final drug product and assessing its potential impact on patient safety. raps.org This would involve considering its levels in different batches and its toxicological profile.

Finally, risk evaluation compares the identified and analyzed risk against given risk criteria. ispe.org This step determines whether the levels of this compound are acceptable or if they need to be reduced.

Based on the risk assessment, a risk management strategy is developed. This strategy may include:

Process Optimization: Modifying the manufacturing process of Pidotimod to minimize the formation of this compound.

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the drug substance and/or drug product specification. ich.org

Analytical Monitoring: Implementing a validated analytical procedure to routinely monitor the levels of this compound in each batch.

Stability Studies: Evaluating the potential for this compound to form or increase during the storage of the drug product. ich.org

A comprehensive risk management plan ensures that the levels of this compound are consistently controlled within the qualified, safe limits, thereby assuring the quality and safety of the Pidotimod product.

Future Directions and Emerging Research Avenues for Pidotimod Impurity Y

Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling

The manufacturing process of Pidotimod involves multiple stages where variations in parameters can influence the impurity profile. Multivariate Data Analysis (MVDA) offers a powerful suite of statistical tools to interpret complex, multi-variable datasets generated during pharmaceutical production and monitoring. spectroscopyonline.comsartorius.com Unlike traditional univariate analysis, which examines one variable at a time, MVDA methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) analyze all variables simultaneously, revealing underlying patterns, correlations, and causal relationships. sartorius.comannualreviews.org

In the context of Pidotimod Impurity Y, MVDA can be applied to correlate critical process parameters (CPPs)—such as temperature, pH, reaction time, and raw material attributes—with the formation of this specific impurity. annualreviews.orglongdom.org By analyzing large datasets from multiple manufacturing batches, a robust model can be developed. This model can identify the process conditions that are most conducive to the formation of Impurity Y, enabling the implementation of a more effective control strategy based on Quality by Design (QbD) principles. freyrsolutions.comgrace.com For instance, PCA can be used to extract trends from reaction conditions by analyzing impurity traces, while PLS can establish quantitative relationships between process parameters and the final impurity levels. annualreviews.org

Interactive Table 1: Hypothetical Multivariate Analysis of Pidotimod Synthesis Parameters on Impurity Y Formation

This table illustrates a sample dataset that could be used for MVDA. A PLS model would analyze this data to determine the significance of each process parameter's contribution to the final percentage of Impurity Y.

| Batch ID | Temperature (°C) | pH | Reaction Time (hr) | Reactant A Conc. (mol/L) | Catalyst Load (mol%) | This compound (%) |

| PIDO-01 | 60 | 7.5 | 8 | 1.0 | 0.5 | 0.15 |

| PIDO-02 | 65 | 7.5 | 8 | 1.0 | 0.5 | 0.22 |

| PIDO-03 | 60 | 8.0 | 8 | 1.0 | 0.5 | 0.18 |

| PIDO-04 | 60 | 7.5 | 10 | 1.0 | 0.5 | 0.25 |

| PIDO-05 | 60 | 7.5 | 8 | 1.2 | 0.5 | 0.16 |

| PIDO-06 | 60 | 7.5 | 8 | 1.0 | 0.6 | 0.17 |

| PIDO-07 | 65 | 8.0 | 10 | 1.2 | 0.6 | 0.35 |

Computational Chemistry and In Silico Modeling for Predicting Impurity Formation and Stability

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug development for predicting the chemical stability of APIs and identifying potential degradation products. researchgate.netacs.org These predictive models can significantly reduce experimental workload and provide crucial insights early in the development process. acs.org

For this compound, in silico tools can be used to model its formation pathways and predict its stability under various stress conditions. Software programs like Zeneth® can simulate degradation under conditions of hydrolysis, oxidation, and photolysis, taking into account factors like pH and temperature. acs.orgnih.gov By understanding the molecular structure of Pidotimod, these programs can predict its susceptibility to intramolecular cyclization, which leads to the formation of the diketopiperazine structure of Impurity Y. This predictive assessment helps in designing focused forced degradation studies and developing stability-indicating analytical methods. acs.orgnih.gov Furthermore, quantum chemical calculations can elucidate the reaction mechanisms at an electronic level, providing a deeper understanding of the energetics and kinetics of impurity formation. researchgate.net

Interactive Table 2: Illustrative In Silico Stability Prediction for this compound

This table shows hypothetical results from a computational study predicting the degradation of Impurity Y under standard ICH stress conditions.

| Stress Condition | Parameter | Predicted Degradation (%) | Primary Predicted Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | < 0.5% | Stable |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5.8% | Hydrolyzed ring-opened products |

| Oxidation | 3% H₂O₂, 25°C, 24h | 2.1% | Oxidized sulfur species |

| Thermal | 80°C, 72h | < 1.0% | Stable |

| Photostability | ICH Q1B light exposure | < 0.2% | Stable |

Development of Green Chemistry Approaches for Sustainable Impurity Control

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable, efficient, and safer processes. A key goal of green chemistry is to minimize or eliminate the generation of hazardous substances, including impurities.

Applying green chemistry to the synthesis of Pidotimod can directly lead to a more sustainable method for controlling Impurity Y. Research has demonstrated the feasibility of a one-pot, direct synthesis of Pidotimod in water, which avoids complex protection steps and hazardous organic solvents. researchgate.netscribd.com Such aqueous-based methods, run at ambient temperatures, not only reduce the environmental impact but can also improve the impurity profile by altering reaction kinetics and selectivity, thereby disfavoring the side reactions that produce Impurity Y. researchgate.netscribd.com Further research could focus on optimizing catalysts and pH conditions in these green systems to maximize the yield of Pidotimod while minimizing the formation of all related substances, including Impurity Y. google.com Utilizing environmentally friendly reagents and optimizing energy efficiency are other facets of a green approach that contribute to sustainable impurity control. mdpi.com

Interactive Table 3: Comparison of Traditional vs. Green Synthesis Approach for Pidotimod

This table provides a conceptual comparison, highlighting the potential benefits of a green chemistry approach in minimizing Impurity Y.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Organic Solvents (e.g., Dichloromethane) | Water researchgate.netscribd.com |

| Reaction Steps | Multiple steps with protection/deprotection | One-pot synthesis researchgate.netscribd.com |

| Energy Use | Often requires heating/cooling | Can run at room temperature researchgate.net |

| Catalyst | Traditional coupling reagents | Optimized, potentially biocatalytic |

| Waste Generation | High | Low |

| Hypothetical Impurity Y Level | 0.15 - 0.5% | < 0.10% |

Integration of Artificial Intelligence and Machine Learning in Impurity Analysis

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize pharmaceutical quality control by enabling predictive and automated analysis. amazonaws.comzamann-pharma.com These technologies can analyze vast and complex datasets to identify patterns and make predictions with a high degree of accuracy, surpassing traditional analytical approaches. amazonaws.comopenreview.net

Interactive Table 4: Conceptual AI/ML Model for Predicting this compound

This table illustrates the concept of an ML model that uses real-time process inputs to predict the final concentration of Impurity Y, enabling proactive control.

| Input Feature | Data Point | Predicted Impurity Y (%) | Actual Impurity Y (%) | Model Action |

| Temperature | 66 °C | 0.24% | 0.25% | Alert: High Temp |

| pH | 7.6 | |||

| Reaction Time | 8.1 hr | |||

| Temperature | 61 °C | 0.14% | 0.15% | Normal |

| pH | 7.5 | |||

| Reaction Time | 8.0 hr | |||

| Temperature | 62 °C | 0.29% | 0.31% | Alert: High Time |

| pH | 7.5 | |||

| Reaction Time | 10.5 hr |

Q & A

Q. What HPLC method parameters are essential for the accurate quantification of Pidotimod Impurity Y, and how are they validated?

- Methodological Answer: To quantify Impurity Y, HPLC methods must ensure baseline separation (resolution ≥1.5) from other impurities. Validation requires:

- Specificity : Demonstrated by spiking studies to confirm no interference from structurally similar compounds .

- Linearity : Establish over a concentration range relevant to Impurity Y’s expected levels (e.g., 0.05–1.0 μg/mL).

- Accuracy : Recovery rates should fall within 80–120%, with RSD ≤5.2% for intra-day and inter-day precision .

- Stability : Impurity Y’s solution stability is limited to 10 hours; analytical runs must be completed within this window to avoid hydrolysis .

Q. How does the inherent instability of this compound influence sample preparation and analysis timelines?

- Methodological Answer: Due to its hydrolytic susceptibility, Impurity Y requires strict control of sample storage and analysis conditions. For example:

- Prepare solutions fresh and analyze within 10 hours to prevent degradation.

- Use low-temperature storage (2–8°C) and inert atmospheres to minimize hydrolysis during preparation .

- Validate method robustness by comparing results from staggered time points within the 10-hour stability window .

Advanced Research Questions

Q. What mechanistic insights into the hydrolytic degradation of this compound can guide the development of robust analytical methods?

- Methodological Answer: Structural analysis of Impurity Y (e.g., presence of labile ester or amide groups) can explain its hydrolysis. Mitigation strategies include:

- Adjusting mobile phase pH to stabilize the impurity (e.g., using acidic buffers for pH-sensitive groups).

- Employing derivatization techniques to block reactive sites and enhance stability during analysis .

- Conducting kinetic studies under varying pH and temperature conditions to model degradation pathways .

Q. How can forced degradation studies be designed to predict and control the formation of this compound under various stress conditions?

- Methodological Answer: Forced degradation studies should simulate:

- Hydrolysis : Expose Pidotimod to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) to assess Impurity Y formation.

- Oxidation : Use hydrogen peroxide (3–30%) to evaluate oxidative pathways.

- Photolysis : Test UV light exposure (e.g., ICH Q1B conditions).

Post-degradation, use HPLC-MS to identify degradation products and correlate them with Impurity Y’s spectral characteristics .

Q. What strategies optimize chromatographic resolution to differentiate this compound from co-eluting impurities in complex matrices?

- Methodological Answer:

- Column Selection : Use C18 columns with smaller particle sizes (e.g., 3 μm) to enhance efficiency.

- Gradient Elution : Optimize acetonitrile/water gradients to resolve overlapping peaks (e.g., 5–40% acetonitrile over 30 minutes).

- Detection Wavelength : Select a wavelength (e.g., 210 nm) where Impurity Y has maximal absorbance but minimal overlap with other impurities .

- Peak Purity Analysis : Employ photodiode array (PDA) detectors to confirm spectral homogeneity .

Data-Driven Insights

- Recovery & Precision : Impurity Y’s recovery in spiked samples ranges from 80–120%, with intra-day RSD 1.0–5.2% and inter-day RSD 0.9–3.8% .

- Stability : Unlike other impurities (24-hour stability), Impurity Y degrades beyond 10 hours in solution, necessitating rapid analysis .

- Regulatory Alignment : ICH guidelines mandate specificity testing via spiking studies and stress testing to validate impurity control methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.